Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15831172
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O2 |
|---|---|
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |
| Standard InChI Key | UXIASNOODNNJGI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride, reflects its substitution pattern . The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is functionalized at the 3-position by a methyl ester group () and at the 5-position by a 2-(aminomethyl)phenyl group. The hydrochloride salt form enhances solubility in polar solvents compared to the free base .
Key structural identifiers include:
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 267.71 g/mol | |
| Appearance | Solid (exact form unspecified) | |
| Solubility | Likely soluble in polar solvents (e.g., water, ethanol) | Inferred |
| Purity | ≥98% |
The hydrochloride salt’s solubility profile is critical for formulation in biological assays, though exact aqueous solubility values remain unreported in available literature .
Synthesis and Manufacturing
Salt Formation
The hydrochloride salt is likely formed by treating the free base (methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate) with hydrochloric acid in a solvent such as tetrahydrofuran (THF) or ethanol . This step improves solubility and stability, as seen in similar pharmaceutical intermediates .
Applications and Research Significance
Pharmaceutical Intermediates
Pyrazole derivatives are widely explored for their bioactivity, including kinase inhibition and receptor agonism/antagonism . While no direct therapeutic applications are reported for this compound, its structural features suggest potential as:
-
A building block for small-molecule drugs targeting inflammatory or oncological pathways.
-
A precursor in the synthesis of thrombopoietin (TPO) mimetics, as seen in patent US7795293B2 for related pyrazole-hydrazino derivatives .
Biochemical Research
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | P302+352: Wash skin thoroughly | |
| H319: Eye irritation | P305+351+338: Rinse eyes | |
| H335: Respiratory irritation | P261: Avoid inhalation |
Analytical Characterization
Spectroscopic Data
Though experimental spectra are unavailable, standard characterization methods for such compounds include:
-
NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons at 6.5–8.0 ppm, methyl ester at ~3.8 ppm).
-
Mass Spectrometry: Expected molecular ion peak at m/z 267.71 ([M+H]⁺) .
Regulatory Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume